3,4-Dihydro-1,3-benzoxazin-2-one
Overview
Description
3,4-Dihydro-1,3-benzoxazin-2-one is a heterocyclic organic compound characterized by a benzene ring fused to an oxazine ring. This compound is notable for its diverse chemical reactivity and its applications in various fields such as medicinal chemistry, organic synthesis, and materials science.
Mechanism of Action
Target of Action
It’s known that this compound is used as a substrate in oxidative dehydrogenative coupling reactions .
Mode of Action
3,4-Dihydro-1,3-benzoxazin-2-one undergoes an iron-catalyzed sp3 carbon–hydrogen bond functionalization . This process involves an oxidative dehydrogenative coupling reaction . A plausible one electron oxidation involved mechanism is proposed .
Biochemical Pathways
The biochemical pathways affected by this compound involve the construction of alkyl–aryl C (sp 3 )–C (sp 2) bonds . The sp3-C–H peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones was achieved under mild and simple catalyst-free reaction conditions . The C (sp3)-OO bond was constructed efficiently and could be further converted into C (sp3)–C (sp3), C (sp3)–C (sp2), C (sp3)–C (sp), C–P and C O bonds by late-stage functional group transformations .
Pharmacokinetics
The compound is known to be used in the synthesis of a range of biologically important alkylated benzoxazinone peroxides .
Result of Action
The result of the action of this compound is the synthesis of a range of biologically important alkylated benzoxazinone peroxides . These peroxides are synthesized in high yield with a good functional group tolerance .
Action Environment
The action of this compound is influenced by the reaction conditions. The experiments were performed under mild reaction conditions . The sp3-C–H peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones was achieved under mild and simple catalyst-free reaction conditions .
Biochemical Analysis
Biochemical Properties
3,4-Dihydro-1,3-benzoxazin-2-one has been found to interact with various enzymes and proteins. For instance, it has been shown to undergo sp3-C–H peroxidation under mild and simple catalyst-free reaction conditions . This process results in the synthesis of biologically important alkylated benzoxazinone peroxides .
Cellular Effects
The cellular effects of this compound are primarily observed in its interactions with human DNA topoisomerase I . This enzyme is crucial for solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with human DNA topoisomerase I . It has been found to inhibit this enzyme, preventing enzyme-substrate binding . This inhibition is achieved through the construction of a C(sp3)-OO bond, which can be further converted into various other bonds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been used as a substrate in an oxidative dehydrogenative coupling reaction . This reaction was performed under mild conditions, indicating the stability of the compound .
Metabolic Pathways
This compound is involved in the benzoxazinoid biosynthetic pathway . This pathway involves several enzymes and cofactors, and leads to the storage of DI(M)BOA as glucoside conjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dihydro-1,3-benzoxazin-2-one can be synthesized through several methods. One common approach involves the cyclization of o-aminophenols with carbonyl compounds. For instance, the reaction of o-aminophenol with phosgene or its derivatives under controlled conditions can yield this compound. Another method involves the use of isocyanates and o-aminophenols, where the reaction proceeds through the formation of a urea intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Lewis acids can enhance the reaction efficiency and selectivity. Additionally, solvent-free conditions or the use of green solvents are preferred to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1,3-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzoxazinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazinone ring. Common reagents include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include alkylated, acylated, and halogenated benzoxazinone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3,4-Dihydro-1,3-benzoxazin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and bioactive compounds.
Medicine: This compound and its derivatives have shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents.
Industry: In the materials science field, this compound is used in the production of polymers and resins with enhanced properties.
Comparison with Similar Compounds
Similar Compounds
- 2H-1,4-Benzoxazin-3(4H)-one
1,4-Benzoxazin-2-one: This compound differs by the position of the nitrogen and oxygen atoms in the ring structure.
Properties
IUPAC Name |
3,4-dihydro-1,3-benzoxazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8-9-5-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYREISBUILOLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80920818 | |
Record name | 4H-1,3-Benzoxazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80920818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-85-5 | |
Record name | 2H-1,3-Benzoxazin-2-one, 3,4-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1,3-Benzoxazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80920818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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